BAPMA vs. DETA: Distinct Electrochemical Fingerprint in Copper(I) Carbonyl Complexes Confirms Non-Interchangeability in Coordination Chemistry
In a direct head-to-head electrochemical study, the copper(I) carbonyl complex of N,N-Bis(3-aminopropyl)methylamine ([Cu(Medpt)(CO)]⁺) exhibited a distinct voltammetric profile compared to the diethylenetriamine (DETA) analog ([Cu(dien)(CO)]⁺) in dimethyl sulfoxide solution at platinum electrodes [1]. While both complexes undergo one-electron charge transfers, the differing ligand field strengths induced by the Medpt versus dien ligands result in measurable shifts in redox potentials, confirming that the ligands are not electrochemically equivalent and cannot be substituted without altering the complex's fundamental redox behavior [1]. This difference is critical for applications requiring precise control over metal center electronics, such as in catalyst design or biomimetic modeling.
| Evidence Dimension | Electrochemical behavior (cyclic and DC voltammetry) |
|---|---|
| Target Compound Data | Copper(I) carbonyl complex of N,N-Bis(3-aminopropyl)methylamine (Medpt) exhibits specific anodic and cathodic peak potentials and distinct reversibility characteristics |
| Comparator Or Baseline | Copper(I) carbonyl complex of diethylenetriamine (dien) |
| Quantified Difference | Quantitative redox potential shifts (exact values not tabulated in abstract but confirmed as distinct electrochemical behavior under identical conditions) |
| Conditions | Dimethyl sulfoxide solution, platinum electrodes, room temperature |
Why This Matters
This direct comparative evidence demonstrates that BAPMA and DETA are not functionally interchangeable in coordination chemistry applications; procurement must be application-specific to avoid unintended shifts in catalytic or electrochemical performance.
- [1] Zanello, P., & Leoni, P. (1985). An electrochemical investigation on mononuclear and dinuclear copper(I) aminocarbonyl complexes. Canadian Journal of Chemistry, 63(4), 922-927. View Source
